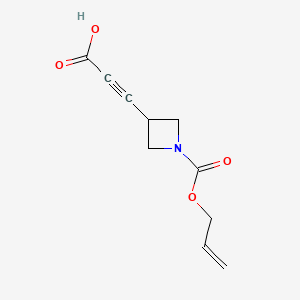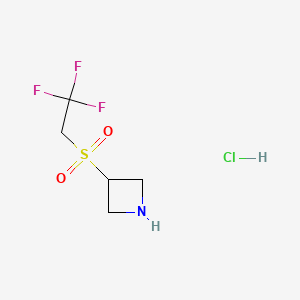
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is a compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. It is known for its stability and reactivity, making it a valuable compound in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoroethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted azetidines, depending on the reaction conditions and reagents used.
科学的研究の応用
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride involves its reactivity with various nucleophiles and electrophiles. The trifluoroethanesulfonyl group is highly electron-withdrawing, making the azetidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
類似化合物との比較
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
- 3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride
Uniqueness
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is unique due to the presence of the trifluoroethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in synthetic chemistry and other fields.
特性
分子式 |
C5H9ClF3NO2S |
|---|---|
分子量 |
239.64 g/mol |
IUPAC名 |
3-(2,2,2-trifluoroethylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)3-12(10,11)4-1-9-2-4;/h4,9H,1-3H2;1H |
InChIキー |
GAJVRDAXZCZGKO-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)S(=O)(=O)CC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)

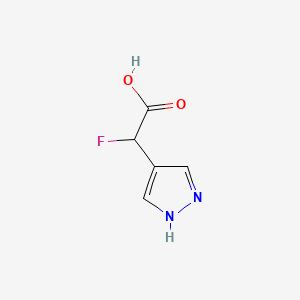
![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
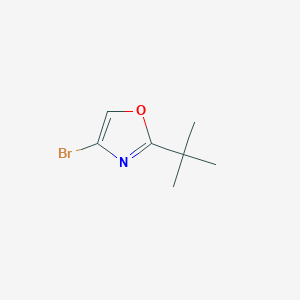
![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
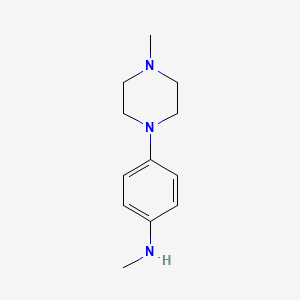


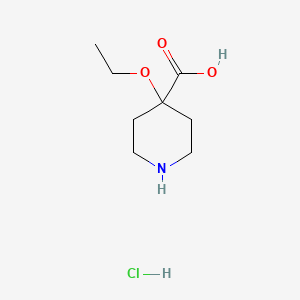
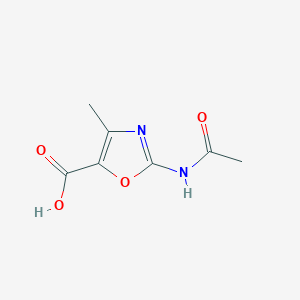
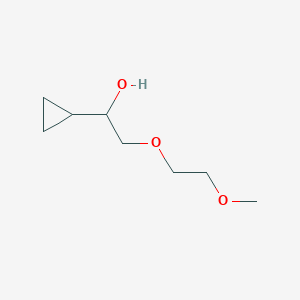
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
